molecular formula C11H14N2O2 B1453923 2-Cyclohexylpyrimidine-4-carboxylic acid CAS No. 1339414-79-7

2-Cyclohexylpyrimidine-4-carboxylic acid

Cat. No. B1453923
M. Wt: 206.24 g/mol
InChI Key: QVJZDRRLMSXTHZ-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrimidine-4-carboxylic acid, also known as CHP, is a pyrimidine derivative with potential applications in various fields of research and industry12. It has a molecular formula of C11H14N2O21.



Synthesis Analysis

While specific synthesis methods for 2-Cyclohexylpyrimidine-4-carboxylic acid are not readily available, there are general methods for the synthesis of pyrimidine derivatives345. These methods often involve reactions with various catalysts and under specific conditions. However, the exact synthesis process for 2-Cyclohexylpyrimidine-4-carboxylic acid would require more specific research.



Molecular Structure Analysis

The molecular structure of 2-Cyclohexylpyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a cyclohexyl group and a carboxylic acid group1. The molecular weight is 206.24 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Cyclohexylpyrimidine-4-carboxylic acid are not readily available. However, carboxylic acids in general can undergo a variety of reactions, including decarboxylation, esterification, and reactions with bases67.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-Cyclohexylpyrimidine-4-carboxylic acid are not readily available. However, carboxylic acids in general have certain common properties, such as being polar, having higher boiling points than similar-sized hydrocarbons or ethers, and being able to form hydrogen bonds8.


Scientific Research Applications

Supramolecular Architectures

Cyclohexane carboxylic acids, similar in structural motifs to cyclohexylpyrimidine carboxylic acids, have been studied for their ability to form supramolecular architectures with organic bases. These studies reveal the potential of such compounds in forming diverse molecular structures through co-crystallization, showcasing their applicability in material science and molecular engineering (Shan, Bond, & Jones, 2003).

Synthesis of Bioactive Compounds

Research on carbocyclic and heterocyclic β-aminocarboxylic acids, which include cyclohexylpyrimidine derivatives, highlights their importance in synthesizing pharmacologically relevant compounds. These derivatives serve as precursors for various bioactive molecules, indicating their utility in drug discovery and medicinal chemistry (Kiss & Fülöp, 2014).

Antiviral and Antimicrobial Activities

The development of inhibitors for viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase, has involved compounds structurally related to "2-Cyclohexylpyrimidine-4-carboxylic acid." These studies provide insights into the design and optimization of novel antiviral agents (Stansfield et al., 2004).

Medicinal Chemistry and Biological Sciences

The synthesis of cyclohexylamino and arylimidazo derivatives demonstrates the versatility of cyclohexyl-based compounds in medicinal chemistry. These efforts underscore the potential of cyclohexylpyrimidine carboxylic acids in creating new materials with applications in biological sciences (Marandi, 2018).

Molecular Structures and Interaction Studies

The study of cyclohexanetricarboxylic acid with various bases reveals the intricate hydrogen bonding and molecular interactions possible with cyclohexyl-based compounds. These findings could inform the design of "2-Cyclohexylpyrimidine-4-carboxylic acid" derivatives for specific molecular recognition and interaction purposes (Bhogala & Nangia, 2003).

Safety And Hazards

The specific safety and hazard information for 2-Cyclohexylpyrimidine-4-carboxylic acid is not readily available. However, it’s important to handle all chemicals with appropriate safety measures91011.


properties

IUPAC Name

2-cyclohexylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJZDRRLMSXTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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